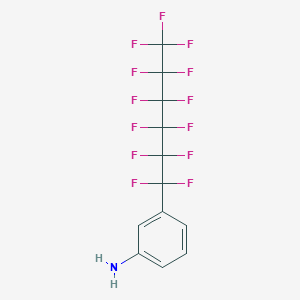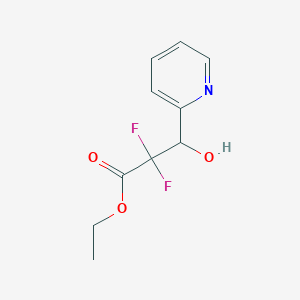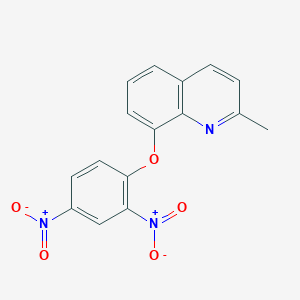
3,3-Dichloro-2-fluoro-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-2-fluoro-2-propenoic acid, also known as 3,3-DCFPA, is a powerful organic acid that is used in a variety of scientific research applications. It is a versatile compound that has been used for a variety of purposes, including synthesis, biochemistry, and physiology. 3,3-DCFPA is a colorless, odorless, and water-soluble acid that is highly reactive and has a wide range of applications. It is a valuable tool for scientists, as it can be used to study a variety of biological processes.
科学研究应用
3,3-Dichloro-2-fluoro-2-propenoic acid is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including polymers, polysaccharides, and other molecules. Additionally, 3,3-Dichloro-2-fluoro-2-propenoic acid has been used in the study of biochemical and physiological processes, such as enzyme inhibition, protein folding, and signal transduction. It has also been used in the study of the structure and function of proteins and other biological molecules.
作用机制
The mechanism of action of 3,3-Dichloro-2-fluoro-2-propenoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450s and cytochrome C oxidase. Additionally, it has been shown to inhibit the activity of certain proteins, including calmodulin and G-proteins. Furthermore, 3,3-Dichloro-2-fluoro-2-propenoic acid has been shown to interact with certain receptors, such as the adenosine receptor and the serotonin receptor.
Biochemical and Physiological Effects
3,3-Dichloro-2-fluoro-2-propenoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450s and cytochrome C oxidase. Additionally, it has been shown to inhibit the activity of certain proteins, including calmodulin and G-proteins. Furthermore, 3,3-Dichloro-2-fluoro-2-propenoic acid has been shown to interact with certain receptors, such as the adenosine receptor and the serotonin receptor. In addition, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
实验室实验的优点和局限性
3,3-Dichloro-2-fluoro-2-propenoic acid has several advantages and limitations for lab experiments. One advantage is its wide range of applications, as it can be used in a variety of biochemical and physiological studies. Additionally, it is a highly reactive compound, which makes it useful for synthesis reactions. However, it is important to note that 3,3-Dichloro-2-fluoro-2-propenoic acid is a powerful acid, and as such, it should be handled with care. Furthermore, it is important to be aware of the potential for toxicity when working with 3,3-Dichloro-2-fluoro-2-propenoic acid.
未来方向
Given the wide range of applications for 3,3-Dichloro-2-fluoro-2-propenoic acid, there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 3,3-Dichloro-2-fluoro-2-propenoic acid. Additionally, further research could be conducted to explore the potential therapeutic applications of 3,3-Dichloro-2-fluoro-2-propenoic acid. Additionally, further research could be conducted to explore the potential for using 3,3-Dichloro-2-fluoro-2-propenoic acid as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential for using 3,3-Dichloro-2-fluoro-2-propenoic acid as a tool for diagnostics.
合成方法
3,3-Dichloro-2-fluoro-2-propenoic acid is synthesized through a process known as hydrolysis. In this process, 3,3-dichloro-2-fluoro-2-propenoic acid is produced by the reaction of 2-chloro-3-fluoro-2-propenoic acid with hydrochloric acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the resulting product is 3,3-Dichloro-2-fluoro-2-propenoic acid. The reaction can be performed in either aqueous or non-aqueous solution, depending on the desired product.
属性
IUPAC Name |
3,3-dichloro-2-fluoroprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2FO2/c4-2(5)1(6)3(7)8/h(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRBKVNRAUGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichloro-2-fluoro-2-propenoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)



![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)
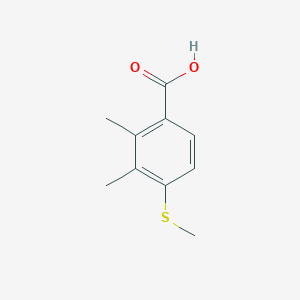
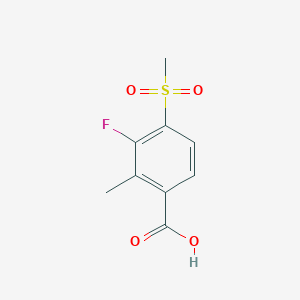

![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)
